molecular formula C9H7ClN2O2 B12878593 2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride

2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride

Cat. No.: B12878593
M. Wt: 210.62 g/mol
InChI Key: GKTMHNKZDSFNAS-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride is a heterocyclic compound that features a benzoxazole core structure Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride typically involves the reaction of 2-aminomethylbenzoxazole with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

2-(Aminomethyl)benzoxazole+Chlorinating Agent2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride\text{2-(Aminomethyl)benzoxazole} + \text{Chlorinating Agent} \rightarrow \text{this compound} 2-(Aminomethyl)benzoxazole+Chlorinating Agent→2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Condensation Reactions: It can participate in condensation reactions with amines to form imides or with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.

    Hydrolysis: Water or aqueous bases like sodium hydroxide.

    Condensation Reactions: Amines or alcohols, often in the presence of a base or acid catalyst.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Carboxylic Acids: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride largely depends on its application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, known for its broad range of biological activities.

    2-(Chloromethyl)benzoxazole: Similar structure but with a chloromethyl group instead of an aminomethyl group.

    Benzimidazole: Another heterocyclic compound with similar applications in medicinal chemistry.

Uniqueness

2-(Aminomethyl)benzo[d]oxazole-6-carbonyl chloride is unique due to the presence of both an aminomethyl group and an acyl chloride group, which allows for diverse chemical modifications and applications. This dual functionality makes it a versatile intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

2-(aminomethyl)-1,3-benzoxazole-6-carbonyl chloride

InChI

InChI=1S/C9H7ClN2O2/c10-9(13)5-1-2-6-7(3-5)14-8(4-11)12-6/h1-3H,4,11H2

InChI Key

GKTMHNKZDSFNAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)OC(=N2)CN

Origin of Product

United States

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